molecular formula C16H15F2N3O B5659837 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine

1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5659837
M. Wt: 303.31 g/mol
InChI Key: TXXTWGIDJZYLBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine often involves complex chemical reactions. For instance, compounds with piperazine and pyridinyl groups have been synthesized through processes like reductive amination, amide hydrolysis, and N-alkylation, as seen in the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (Yang Fang-wei, 2013). Such processes might be adapted or optimized for the synthesis of 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2,6-difluorobenzoyl)-4-(2-pyridinyl)piperazine, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, reveal that these molecules can adopt very similar molecular conformations. However, their intermolecular interactions can vary significantly, influencing their physical and chemical properties (Ninganayaka Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of compounds with significant biological activities. For example, the synthesis of piperazinylpyrazolo[3,4-b]pyridines from 2,6-difluoropyridine involves directed ortho metallation and sequential displacement of fluorine, resulting in compounds with selective serotonin re-uptake inhibiting properties (G. Shutske, J. Roehr, 1997). Such chemical reactions highlight the potential for designing molecules with specific biological activities.

properties

IUPAC Name

(2,6-difluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c17-12-4-3-5-13(18)15(12)16(22)21-10-8-20(9-11-21)14-6-1-2-7-19-14/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXTWGIDJZYLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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